![molecular formula C7H5N5S B14688830 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate CAS No. 35186-71-1](/img/structure/B14688830.png)
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate typically involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with acetoacetic ester in the presence of a catalyst such as zinc chloride (ZnCl2) or acetic acid. The reaction is carried out in supercritical carbon dioxide at temperatures ranging from 150 to 190°C . This method is preferred due to its high yield and environmentally friendly conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of supercritical carbon dioxide as a solvent also reduces the need for hazardous organic solvents, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Amine derivatives with reduced nitrogen atoms.
Substitution: Substituted triazolopyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, making it a potential anticancer agent . The compound can also disrupt the cell membrane integrity of microorganisms, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: A hydroxyl derivative with similar biological activities.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another hydroxyl derivative with potential antimicrobial properties.
5-Aryl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A substituted derivative with unique chemical properties.
Uniqueness
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate stands out due to its thiocyanate group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Propiedades
Número CAS |
35186-71-1 |
|---|---|
Fórmula molecular |
C7H5N5S |
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl) thiocyanate |
InChI |
InChI=1S/C7H5N5S/c1-5-2-6(13-3-8)12-7(11-5)9-4-10-12/h2,4H,1H3 |
Clave InChI |
PALCIUIRKDXNSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=NN2C(=C1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)

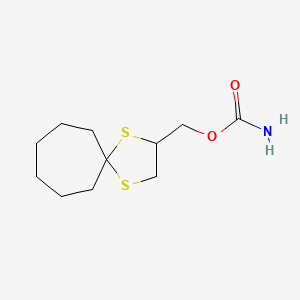
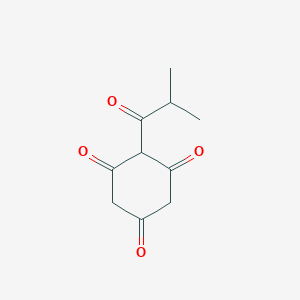
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
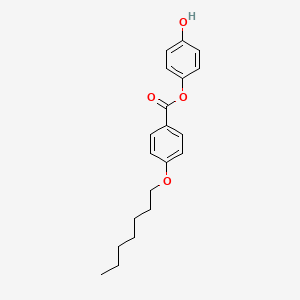
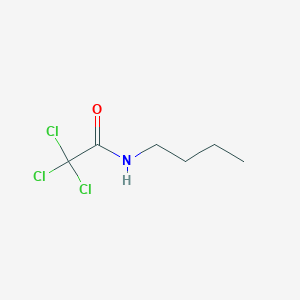

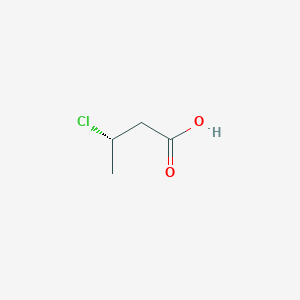


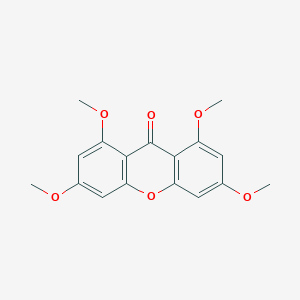
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
